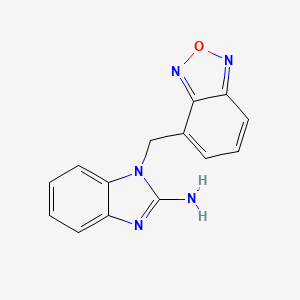![molecular formula C16H17N3O3 B5361160 2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5361160.png)
2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide, also known as MMB, is a synthetic compound that has been developed for research purposes. MMB is a member of the benzamide family of compounds and is of interest in the scientific community due to its potential use in cancer research.
Wirkmechanismus
The mechanism of action of 2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of other proteins, including those that are involved in cancer cell growth and survival. By inhibiting HSP90, this compound disrupts the activity of these proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit tumor cell migration and invasion.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide is that it is a synthetic compound, which means that it can be easily produced in a laboratory setting. This makes it a cost-effective option for researchers. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide. One area of interest is the development of this compound-based therapies for cancer treatment. Researchers are also investigating the potential of this compound as a diagnostic tool for cancer. In addition, there is interest in exploring the use of this compound in combination with other anti-cancer agents to enhance its effectiveness. Finally, researchers are working to develop new synthetic methods for the production of this compound that could improve its solubility and stability.
Synthesemethoden
The synthesis of 2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 2-methoxy-5-methylbenzene, which is reacted with nitric acid to produce 2-methoxy-5-nitrobenzene. The nitro group is then reduced using a palladium catalyst to produce 2-methoxy-5-aminobenzene. This intermediate is then reacted with phosgene and an amine to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-({[(2-methoxy-5-methylphenyl)amino]carbonyl}amino)benzamide has been found to have potential applications in cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has been shown to be effective against a range of cancer types, including breast cancer, ovarian cancer, and lung cancer.
Eigenschaften
IUPAC Name |
2-[(2-methoxy-5-methylphenyl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-7-8-14(22-2)13(9-10)19-16(21)18-12-6-4-3-5-11(12)15(17)20/h3-9H,1-2H3,(H2,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDADSYVZVJWOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-bromo-4,5-diethoxyphenyl)vinyl]quinoline](/img/structure/B5361082.png)
![7-(4-ethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5361086.png)

![4-(5-methylpyridin-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5361113.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5361120.png)


![1-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-2-[2-(4-nitrophenoxy)ethylidene]indoline](/img/structure/B5361142.png)
![N-[2-(4-chlorophenoxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5361147.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5361153.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5361167.png)
![3-fluoro-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5361180.png)
